N'-{2-[4-({[(4-fluorophenyl)methyl]amino}(hydroxy)methylidene)-1-methyl-5,6-dioxo-1,4,5,6-tetrahydropyrimidin-2-yl]propan-2-yl}-N,N-dimethylmethanimidamide N'-{2-[4-({[(4-fluorophenyl)methyl]amino}(hydroxy)methylidene)-1-methyl-5,6-dioxo-1,4,5,6-tetrahydropyrimidin-2-yl]propan-2-yl}-N,N-dimethylmethanimidamide
Brand Name: Vulcanchem
CAS No.: 1193687-85-2
VCID: VC0109471
InChI: InChI=1S/C19H24FN5O3/c1-19(2,22-11-24(3)4)18-23-14(15(26)17(28)25(18)5)16(27)21-10-12-6-8-13(20)9-7-12/h6-9,11,26H,10H2,1-5H3,(H,21,27)
SMILES: CC(C)(C1=NC(=C(C(=O)N1C)O)C(=O)NCC2=CC=C(C=C2)F)N=CN(C)C
Molecular Formula: C₁₉H₂₄FN₅O₃
Molecular Weight: 389.42

N'-{2-[4-({[(4-fluorophenyl)methyl]amino}(hydroxy)methylidene)-1-methyl-5,6-dioxo-1,4,5,6-tetrahydropyrimidin-2-yl]propan-2-yl}-N,N-dimethylmethanimidamide

CAS No.: 1193687-85-2

Cat. No.: VC0109471

Molecular Formula: C₁₉H₂₄FN₅O₃

Molecular Weight: 389.42

* For research use only. Not for human or veterinary use.

N'-{2-[4-({[(4-fluorophenyl)methyl]amino}(hydroxy)methylidene)-1-methyl-5,6-dioxo-1,4,5,6-tetrahydropyrimidin-2-yl]propan-2-yl}-N,N-dimethylmethanimidamide - 1193687-85-2

Specification

CAS No. 1193687-85-2
Molecular Formula C₁₉H₂₄FN₅O₃
Molecular Weight 389.42
IUPAC Name 2-[2-(dimethylaminomethylideneamino)propan-2-yl]-N-[(4-fluorophenyl)methyl]-5-hydroxy-1-methyl-6-oxopyrimidine-4-carboxamide
Standard InChI InChI=1S/C19H24FN5O3/c1-19(2,22-11-24(3)4)18-23-14(15(26)17(28)25(18)5)16(27)21-10-12-6-8-13(20)9-7-12/h6-9,11,26H,10H2,1-5H3,(H,21,27)
SMILES CC(C)(C1=NC(=C(C(=O)N1C)O)C(=O)NCC2=CC=C(C=C2)F)N=CN(C)C

Introduction

Molecular Formula and Weight

  • Molecular Formula: C₁₆H₂₀FN₅O₂

  • Molecular Weight: Approximately 333.36 g/mol .

Key Interactions

The molecule likely forms intramolecular hydrogen bonds due to:

  • Hydroxymethylidene interacting with adjacent nitrogen atoms.

  • Potential intermolecular interactions stabilizing crystal structures (e.g., N-H⋯O or C-H⋯F) .

General Synthetic Approach

The synthesis of this compound involves:

  • Formation of the pyrimidine core: Cyclocondensation reactions using urea derivatives and diketones are standard methods for generating tetrahydropyrimidinone frameworks.

  • Substitution at the 4-position: Introduction of the fluorophenyl group via nucleophilic substitution or reductive amination.

  • Functionalization of side chains: Addition of isopropyl groups and dimethylmethanimidamide functionalities through alkylation or amidation reactions.

Reaction Conditions

Reported conditions for similar compounds include:

  • Use of polar solvents like dimethylformamide (DMF) or methanol.

  • Catalysts such as acids (e.g., HCl) or bases (e.g., NaOH).

  • Reflux temperatures ranging from 80–120°C to ensure complete reaction .

Pharmacological Potential

The compound's structure suggests potential applications in medicinal chemistry:

  • Antitumor Activity: The fluorophenyl group and tetrahydropyrimidinone scaffold are common in kinase inhibitors and antitumor agents .

  • Anti-inflammatory Properties: Hydroxy-methylene bridges can enhance interactions with enzymes like cyclooxygenase (COX) or mitogen-activated protein kinases (MAPKs) .

  • Antimicrobial Effects: Pyrimidine derivatives are known for antibacterial and antifungal properties due to their ability to disrupt nucleic acid synthesis .

Mechanism of Action

The compound may act by:

  • Binding to active sites of enzymes via hydrogen bonding and π-stacking interactions.

  • Inhibiting cell signaling pathways critical for tumor growth or microbial survival.

Related Studies

Studies on structurally similar compounds reveal:

  • Pyrimidine derivatives exhibit VEGFR inhibition, making them promising antiangiogenic agents .

  • Fluorophenyl substitutions enhance lipophilicity and target specificity in drug design .

Experimental Data

While specific data on this compound is limited, analogs demonstrate:

  • IC₅₀ values in the nanomolar range against cancer cell lines.

  • High binding affinity to receptor tyrosine kinases.

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